molecular formula C19H16O4 B13932410 2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)-

Katalognummer: B13932410
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: KHNMTXBDPHEBHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- is a complex organic compound with a molecular formula of C21H20O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both methoxy and phenylmethoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of methoxy and phenylmethoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-
  • 2-Naphthoic acid
  • β-Naphthoic acid
  • Isonaphthoic acid

Comparison: Compared to its similar compounds, 2-naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. For example, the presence of both methoxy and phenylmethoxy groups can enhance its solubility in organic solvents and its ability to participate in various chemical reactions.

Eigenschaften

Molekularformel

C19H16O4

Molekulargewicht

308.3 g/mol

IUPAC-Name

5-methoxy-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16O4/c1-22-16-9-5-8-14-10-15(19(20)21)11-17(18(14)16)23-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,21)

InChI-Schlüssel

KHNMTXBDPHEBHT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=CC(=CC(=C21)OCC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.